2-(3-Chloro-4-hydroxyphenyl)benzoic acid
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Overview
Description
2-(3-Chloro-4-hydroxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxyphenyl)benzoic acid typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with a suitable benzoic acid derivative. One common method involves the use of a Friedel-Crafts acylation reaction, where the benzaldehyde is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group leads to the formation of a quinone, while reduction of the chloro group results in the formation of a hydroxy derivative .
Scientific Research Applications
2-(3-Chloro-4-hydroxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyphenyl)benzoic acid: Lacks the chloro group, which affects its reactivity and biological activity.
2-(4-Chloro-3-hydroxyphenyl)benzoic acid: Similar structure but with different positioning of the chloro and hydroxy groups, leading to different chemical properties.
2-(3-Chloro-4-methoxyphenyl)benzoic acid: Contains a methoxy group instead of a hydroxy group, which influences its chemical behavior.
Uniqueness
2-(3-Chloro-4-hydroxyphenyl)benzoic acid is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9ClO3 |
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Molecular Weight |
248.66 g/mol |
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H9ClO3/c14-11-7-8(5-6-12(11)15)9-3-1-2-4-10(9)13(16)17/h1-7,15H,(H,16,17) |
InChI Key |
BHAABOWDKLZQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)C(=O)O |
Origin of Product |
United States |
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